Cas no 2229205-79-0 (2-(2-amino-1H-imidazol-5-yl)-4-methylphenol)

2-(2-Amino-1H-imidazol-5-yl)-4-methylphenol is a heterocyclic phenolic compound featuring an imidazole ring with an amino substituent and a methyl-substituted phenol moiety. This structure imparts unique chemical properties, making it valuable in pharmaceutical and organic synthesis applications. The compound’s dual functionality—phenolic hydroxyl and amino groups—enhances its reactivity, enabling use as a versatile intermediate in the development of biologically active molecules. Its imidazole core contributes to potential metal-chelating capabilities, broadening its utility in coordination chemistry. The methyl group on the phenol ring may improve stability and solubility in organic solvents, facilitating synthetic modifications. This compound is particularly relevant in medicinal chemistry for designing targeted therapeutics.
2-(2-amino-1H-imidazol-5-yl)-4-methylphenol structure
2229205-79-0 structure
Product Name:2-(2-amino-1H-imidazol-5-yl)-4-methylphenol
CAS No:2229205-79-0
MF:C10H11N3O
MW:189.213841676712
CID:6056713
PubChem ID:165628170
Update Time:2025-06-14

2-(2-amino-1H-imidazol-5-yl)-4-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol
    • 2229205-79-0
    • EN300-1769195
    • Inchi: 1S/C10H11N3O/c1-6-2-3-9(14)7(4-6)8-5-12-10(11)13-8/h2-5,14H,1H3,(H3,11,12,13)
    • InChI Key: BGACLNUPJCOMQL-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C)C=C1C1=CN=C(N)N1

Computed Properties

  • Exact Mass: 189.090211983g/mol
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 74.9Ų

2-(2-amino-1H-imidazol-5-yl)-4-methylphenol Pricemore >>

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2-(2-amino-1H-imidazol-5-yl)-4-methylphenol Related Literature

Additional information on 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol

Comprehensive Overview of 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol (CAS No. 2229205-79-0)

2-(2-amino-1H-imidazol-5-yl)-4-methylphenol (CAS No. 2229205-79-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique imidazole and phenol functional groups, exhibits potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are pivotal in designing kinase inhibitors and anti-inflammatory agents.

The structural features of 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol make it a versatile intermediate in synthetic chemistry. Its amino-imidazole moiety is known to participate in hydrogen bonding, enhancing its binding affinity to biological targets. This property is crucial for developing small-molecule therapeutics, especially in oncology and immunology. Recent studies highlight its potential in modulating enzyme activity, aligning with the growing demand for targeted therapies in precision medicine.

In the context of green chemistry, 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol is also being explored for its eco-friendly synthesis routes. With increasing focus on sustainable drug development, researchers are optimizing catalytic methods to reduce waste and energy consumption during its production. This aligns with global trends toward environmentally friendly pharmaceutical manufacturing, a topic frequently searched in academic databases and industry forums.

Another area of interest is the compound’s potential in neuroprotective applications. Preliminary data suggest its derivatives may influence oxidative stress pathways, a hot topic in neurodegenerative disease research. As the scientific community seeks novel Alzheimer’s disease and Parkinson’s disease treatments, 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol derivatives are being screened for their blood-brain barrier permeability and neuroinflammation modulation capabilities.

From a commercial perspective, the demand for high-purity intermediates like 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol is rising, driven by the expansion of contract research organizations (CROs) and biotech startups. Suppliers emphasize QC/QA protocols to meet GMP standards, addressing frequent queries about batch-to-batch consistency and scalability in online discussions. Analytical techniques such as HPLC and NMR are critical for verifying its structural integrity.

In summary, 2-(2-amino-1H-imidazol-5-yl)-4-methylphenol (CAS No. 2229205-79-0) represents a multifaceted compound with promising applications across drug discovery, sustainable chemistry, and neurological research. Its evolving role underscores the importance of structure-activity relationship studies and collaborative innovation to unlock its full potential.

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